YM-758 monophosphate
Overview
Description
YM-758 monophosphate is a novel If channel inhibitor . It has an inhibitory action for If current and shows a strong and specific activity, selectively lowering the heart rate and decreasing oxygen consumption by heart muscle .
Synthesis Analysis
A novel, practical, and efficient synthesis of YM-758 monophosphate is described . The target molecule has a potent If current channel inhibitor. Medicinal chemistry synthetic routes were very long and suffered from extensive use of chlorinated solvents and silica-gel column chromatography . A new synthetic route was developed to avoid the use of unstable intermediates, achieved by the discovery of an important 4,5-dihydrooxazole intermediate and ring-opening N-alkylation of chiral amine with under acidic condition .Molecular Structure Analysis
The molecular structure of YM-758 monophosphate was analyzed using liquid chromatography coupled with a mass spectrometer . The structures of YM-758 and its metabolites were unambiguously assigned by the acquisition and rationalization of their C-NMR signals .Chemical Reactions Analysis
The metabolic pathways of YM-758 are considered to be oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation .Physical And Chemical Properties Analysis
The physical and chemical properties of YM-758 monophosphate can be found in various databases .Scientific Research Applications
Investigation of Metabolic Profile
- YM-758 monophosphate exhibits strong and specific activity by selectively lowering the heart rate and decreasing oxygen consumption by heart muscle without significant species differences in its metabolism among humans and animals. The metabolic pathways include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation (Naoyuki Nakada, 2016).
Absorption, Distribution, and Excretion in Rats
- A comparative evaluation between albino and non-albino rats showed that YM-758 was well absorbed from all segments of the gastrointestinal tract, excluding the stomach. The drug was extensively metabolized, and its radioactivity was well distributed to tissues, indicating extensive absorption, metabolism, and primarily biliary excretion. There was also observed extensive accumulation of the unchanged drug and/or its metabolites in tissues such as the thoracic aorta and eyeballs (K. Umehara et al., 2008).
properties
IUPAC Name |
N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKBNXZBIMKAY-VEIFNGETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858574 | |
Record name | YM 758 monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
YM-758 monophosphate | |
CAS RN |
312752-86-6 | |
Record name | YM-758 monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM 758 monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-758 MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64S4O9325D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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